Iso-propyl-1,1,1,2-D4 alcohol
Description
Iso-propyl-1,1,1,2-D4 alcohol is a deuterated derivative of isopropyl alcohol (2-propanol) in which four hydrogen atoms are replaced by deuterium (D) at specific positions: three hydrogens on the methyl groups (C1) and one hydrogen on the hydroxyl-bearing central carbon (C2). Its molecular formula is C₃H₄D₄O, with a molecular weight of approximately 64.12 g/mol (vs. 60.10 g/mol for non-deuterated isopropyl alcohol) . This compound is primarily used in NMR spectroscopy and isotopic labeling studies, where deuterium substitution minimizes proton interference and enhances spectral resolution .
Properties
Molecular Formula |
C3H8O |
|---|---|
Molecular Weight |
64.12 g/mol |
IUPAC Name |
1,1,1,2-tetradeuteriopropan-2-ol |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3,3D |
InChI Key |
KFZMGEQAYNKOFK-VYMTUXDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C)O |
Canonical SMILES |
CC(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Iso-propyl-1,1,1,2-D4 alcohol can be synthesized through several methods. One common approach involves the deuteration of isopropyl alcohol using deuterium gas (D2) in the presence of a catalyst. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic exchange of hydrogen with deuterium in isopropyl alcohol. This method ensures high purity and yield of the deuterated product. The process is carried out under controlled conditions to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Iso-propyl-1,1,1,2-D4 alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetone, similar to isopropyl alcohol.
Reduction: It can be reduced to form propane.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrogen halides (HX) are commonly employed.
Major Products Formed
Oxidation: Acetone (C3H6O)
Reduction: Propane (C3H8)
Substitution: Various alkyl halides depending on the substituent used.
Scientific Research Applications
Iso-propyl-1,1,1,2-D4 alcohol is widely used in scientific research due to its deuterium content. Some of its applications include:
Chemistry: Used as a solvent and reagent in isotopic labeling studies to trace reaction mechanisms and pathways.
Biology: Employed in metabolic studies to investigate the incorporation and effects of deuterium in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques
Mechanism of Action
The mechanism of action of Iso-propyl-1,1,1,2-D4 alcohol is similar to that of isopropyl alcohol but with the added benefit of deuterium. Deuterium, being a heavier isotope of hydrogen, affects the vibrational frequencies of chemical bonds, leading to differences in reaction kinetics and mechanisms. This property is exploited in various studies to gain deeper insights into chemical and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Non-Deuterated Isopropyl Alcohol (IPA)
Molecular Formula : C₃H₈O
Key Properties :
- Boiling point: 82.5°C
- Density: 0.785 g/cm³ at 20°C .
- Toxicity: Oral LD₅₀ (rat): 5,048 mg/kg ; causes CNS depression, metabolic acidosis, and severe eye irritation .
- Applications: Widely used as a solvent, disinfectant, and intermediate in chemical synthesis (e.g., in semiconductor manufacturing ).
Comparison with D4 Isotopologue :
The D4 variant exhibits a higher boiling point (~84–85°C) and density (~0.82 g/cm³) due to deuterium’s greater mass. Deuterium substitution also reduces reaction rates in acid-catalyzed processes due to kinetic isotope effects .
Isopropyl Alcohol-d6 (C₃D₆H₂O)
Molecular Formula : C₃D₆H₂O
Key Properties :
- Molecular weight: ~66.14 g/mol
- Boiling point: ~86°C (estimated)
- Applications: Used in high-sensitivity NMR studies requiring minimal proton background .
Comparison with D4 Isotopologue :
The D6 variant has two additional deuteriums on the second methyl group (C3), further increasing molecular weight and boiling point. However, the D4 variant offers a balance between deuteration level and cost for routine isotopic labeling.
1-Propanol (Structural Isomer)
Molecular Formula : C₃H₈O
Key Properties :
- Boiling point: 97°C
- Density: 0.803 g/cm³
- Toxicity: More toxic than IPA (oral LD₅₀ in rats: 1,870 mg/kg ) due to slower metabolism and greater propensity for metabolic acidosis .
- Applications: Primarily used in plastics production and as a solvent.
Comparison with IPA: The hydroxyl group’s position in 1-propanol (terminal vs. central in IPA) results in stronger hydrogen bonding and a higher boiling point. IPA’s branched structure enhances volatility and solvent efficacy for non-polar compounds.
Isobutyl Alcohol (Branched Homologue)
Molecular Formula : C₄H₁₀O
Key Properties :
- Boiling point: 108°C
- Density: 0.802 g/cm³
- Toxicity: Oral LD₅₀ (rat): 2,460 mg/kg ; less volatile but more irritating than IPA .
- Applications: Used in fragrances, coatings, and as a solvent for resins.
Comparison with IPA :
Isobutyl alcohol’s longer carbon chain and branching increase its hydrophobicity, making it less miscible in water than IPA. IPA’s lower molecular weight and higher volatility favor its use in rapid-drying applications.
Data Tables
Table 1: Physical and Toxicological Properties
Table 2: Isotopic Variants of Isopropyl Alcohol
| Property | This compound | Isopropyl Alcohol-d6 |
|---|---|---|
| Deuteration Positions | C1 (3D), C2 (1D) | C1 (3D), C3 (3D) |
| Molecular Weight (g/mol) | 64.12 | 66.14 |
| Key Use | Routine NMR studies | High-sensitivity NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
